molecular formula C9H18ClNO2 B1416724 Methyl 2-aminocycloheptane-1-carboxylate hydrochloride CAS No. 1198283-28-1

Methyl 2-aminocycloheptane-1-carboxylate hydrochloride

Cat. No.: B1416724
CAS No.: 1198283-28-1
M. Wt: 207.7 g/mol
InChI Key: SMNUAZMZZBVMOJ-UHFFFAOYSA-N
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Description

Methyl 2-aminocycloheptane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol. It is a derivative of cycloheptane, featuring an amino group and a carboxylate ester group, and is commonly used in scientific research and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cycloheptanone as the starting material.

  • Amination: The cycloheptanone undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.

  • Esterification: The resulting amine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.

  • Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, often using continuous flow reactors and optimizing reaction conditions to achieve higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxylate ester to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the amino group, where the amino group can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Alkyl halides, acyl chlorides, and various bases or acids

Major Products Formed:

  • Oxidation: Cycloheptanone derivatives

  • Reduction: Cycloheptanol derivatives

  • Substitution: Alkylated or acylated amines

Scientific Research Applications

Methyl 2-aminocycloheptane-1-carboxylate hydrochloride is used in various scientific research fields, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It is utilized in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-aminocycloheptane-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-aminocyclopentane-1-carboxylate hydrochloride

  • Methyl 1-aminocyclopropanecarboxylate hydrochloride

Uniqueness: Methyl 2-aminocycloheptane-1-carboxylate hydrochloride is unique due to its seven-membered ring structure, which provides distinct chemical properties compared to its five- and three-membered ring counterparts. This structural difference can influence its reactivity and applications in various fields.

Properties

IUPAC Name

methyl 2-aminocycloheptane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNUAZMZZBVMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198283-28-1
Record name methyl 2-aminocycloheptane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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